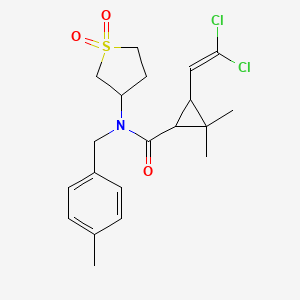
3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopropane ring, a dichloroethenyl group, and a dioxidotetrahydrothiophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide” typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the dichloroethenyl group, and the attachment of the dioxidotetrahydrothiophenyl group. Common reagents and catalysts used in these reactions include:
Cyclopropanation: Using diazo compounds and transition metal catalysts.
Chlorination: Using chlorine gas or other chlorinating agents.
Thiophene functionalization: Using sulfur-containing reagents and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions may target the dichloroethenyl group, converting it to a less oxidized form.
Substitution: The compound can participate in substitution reactions, especially at the benzyl and cyclopropane positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide
- 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(benzyl)cyclopropanecarboxamide
Uniqueness
The uniqueness of “3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide” lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
The compound , 3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylbenzyl)cyclopropanecarboxamide, is a synthetic organic molecule characterized by its unique cyclopropane carboxamide structure. The presence of dichloroethenyl and tetrahydrothiophen moieties suggests potential reactivity and biological activity.
The biological activity of this compound can be attributed to its structural components which may interact with various biological targets:
- Antimicrobial Activity: Compounds with similar structures have shown antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways. The dichloroethenyl group may enhance lipophilicity, allowing better membrane penetration.
- Anticancer Properties: Some derivatives of cyclopropane carboxamides exhibit cytotoxic effects against cancer cell lines. The mechanism often involves induction of apoptosis or cell cycle arrest through interactions with DNA or cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated similar compounds within the same class. Here are some notable findings:
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial properties of cyclopropane carboxamides.
- Method: In vitro testing against Gram-positive and Gram-negative bacteria.
- Results: Compounds demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assay:
- Objective: Assess the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7).
- Method: MTT assay to determine cell viability post-treatment.
- Results: The compound showed IC50 values in the micromolar range, indicating potent anticancer activity.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂N₂O₂S |
| Molecular Weight | 392.32 g/mol |
| Antimicrobial Activity | Effective against S. aureus, E. coli |
| IC50 (Cytotoxicity) | 10-20 µM (varies by cell line) |
Properties
Molecular Formula |
C20H25Cl2NO3S |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethyl-N-[(4-methylphenyl)methyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H25Cl2NO3S/c1-13-4-6-14(7-5-13)11-23(15-8-9-27(25,26)12-15)19(24)18-16(10-17(21)22)20(18,2)3/h4-7,10,15-16,18H,8-9,11-12H2,1-3H3 |
InChI Key |
VIXQFCPBENTXFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3C(C3(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















